Tert-butyl trans-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl trans-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an ethynyl group, a hydroxyl group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with ethynylating agents under controlled conditions. One common method involves the use of L-selectride in anhydrous tetrahydrofuran to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl trans-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ethynyl group may yield alkenes .
Scientific Research Applications
Chemistry: Tert-butyl trans-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential building block for drug development. Its ability to interact with specific molecular targets makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-butyl trans-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the hydroxyl group can form hydrogen bonds, stabilizing the compound within the target site . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Similar structure but with an allyl group instead of an ethynyl group.
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a fluoro group instead of an ethynyl group.
Uniqueness: Tert-butyl trans-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity .
Properties
IUPAC Name |
tert-butyl 3-ethynyl-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h1,8-9,13H,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMZWRJFUIFDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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